

# 4-Bromo-2,5-dimethylphenylboronic acid CAS number 130870-00-7

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## Compound of Interest

Compound Name:	4-Bromo-2,5-dimethylphenylboronic acid
Cat. No.:	B164600

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An In-depth Technical Guide to **4-Bromo-2,5-dimethylphenylboronic acid** (CAS: 130870-00-7)

## Introduction

**4-Bromo-2,5-dimethylphenylboronic acid** is an organoboron compound with the chemical formula  $C_8H_{10}BBrO_2$ .<sup>[1]</sup> It serves as a crucial building block and intermediate in organic synthesis, particularly in the field of medicinal chemistry and materials science.<sup>[1]</sup> Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds to create complex molecules like biaryls, which are common motifs in pharmaceutical compounds.<sup>[1][2]</sup> The presence of a bromine atom allows for subsequent functionalization, while the dimethyl substitution pattern influences the steric and electronic properties of the molecule, impacting its reactivity.<sup>[1]</sup> This guide provides a comprehensive overview of its properties, synthesis, purification, characterization, and applications for researchers and drug development professionals.

## Physicochemical and Safety Data

The compound is typically a white to off-white solid.<sup>[1]</sup> Key quantitative data and safety information are summarized below.

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	<b>130870-00-7</b>	<a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>10</sub> BBrO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	228.88 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Melting Point	194-202 °C	<a href="#">[4]</a>
Boiling Point	350.3 ± 52.0 °C at 760 mmHg	<a href="#">[4]</a>
Appearance	White to off-white solid	<a href="#">[1]</a> <a href="#">[4]</a>
Purity	≥98%	
InChI Key	FUVZURQKCDUKIR- UHFFFAOYSA-N	
SMILES	Cc1cc(c(C)cc1B(O)O)Br	<a href="#">[1]</a>

| pKa | 8.44 ± 0.58 (Predicted) [\[4\]](#) |

Table 2: GHS Safety Information

Category	Information
Signal Word	<b>Warning</b>
Pictogram	GHS07 (Harmful)
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements	P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Source:

## Synthesis and Purification

The most common methods for synthesizing arylboronic acids involve the reaction of an organometallic reagent (either a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis.[5][6]

## Synthetic Pathway via Grignard Reaction

A prevalent route involves the formation of a Grignard reagent from a suitable aryl halide, which then reacts with a borate ester. The likely starting material for this specific molecule is 1,4-dibromo-2,5-dimethylbenzene.

Caption: Synthesis of **4-Bromo-2,5-dimethylphenylboronic acid** via Grignard reaction.

## Experimental Protocol: Synthesis

This protocol is a generalized procedure adapted from common methods for arylboronic acid synthesis.[5][7][8][9]

- Preparation: To a dry, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), add magnesium turnings.
- Grignard Formation: Add a solution of 1,4-dibromo-2,5-dimethylbenzene in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction may require initiation (e.g., gentle heating or addition of an iodine crystal). Stir until the magnesium is consumed.
- Borylation: In a separate flask, prepare a solution of triisopropyl borate in anhydrous THF and cool it to -78 °C.
- Reaction: Slowly add the prepared Grignard reagent to the cooled triisopropyl borate solution via cannula, maintaining the low temperature to prevent multiple additions.[5] Allow the mixture to warm slowly to room temperature and stir for several hours.
- Hydrolysis & Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding aqueous hydrochloric acid (e.g., 10% HCl) until the pH is acidic (pH ~2).[5]

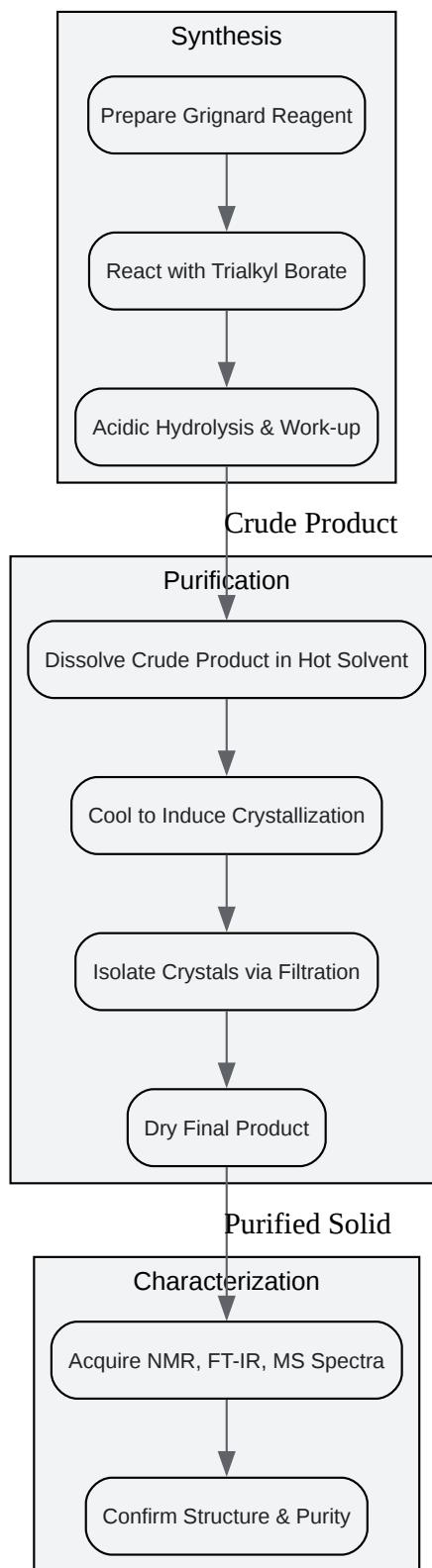
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers.
- Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

## Purification

Purification of arylboronic acids can be challenging due to their tendency to form trimeric anhydrides (boroxines) and their poor behavior on standard silica gel chromatography.[\[10\]](#)[\[11\]](#) Recrystallization is often the most effective method.[\[12\]](#)[\[13\]](#)

## Experimental Protocol: Purification by Recrystallization

- Solvent Selection: Dissolve the crude boronic acid in a minimum amount of a hot solvent. Common solvents for recrystallization of arylboronic acids include hot water or ethanol/water mixtures.[\[12\]](#)
- Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
- Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Isolation: Collect the purified crystals by vacuum filtration.
- Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
- Drying: Dry the crystals under vacuum to remove residual solvent.



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Caption: General workflow for synthesis, purification, and analysis.

# Spectroscopic Characterization

While experimentally verified spectra for this specific compound are not widely published, the expected spectral data can be predicted based on its structure and comparison with similar compounds.[14]

## Experimental Protocol: Spectroscopic Analysis

- NMR Spectroscopy:
  - Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a 5 mm NMR tube.[14]
  - Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher field NMR spectrometer. Use the residual solvent peak as an internal standard.[14]
- FT-IR Spectroscopy:
  - Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[14]
  - Acquisition: Collect the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm<sup>-1</sup>.[14]

Table 3: Predicted <sup>1</sup>H NMR Spectral Data (in DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment
~ 8.0	Singlet	2H	B(OH) <sub>2</sub>
~ 7.5	Singlet	1H	Ar-H (proton between B(OH) <sub>2</sub> and methyl)
~ 7.2	Singlet	1H	Ar-H (proton between Br and methyl)
~ 2.4	Singlet	3H	Ar-CH <sub>3</sub>
~ 2.2	Singlet	3H	Ar-CH <sub>3</sub>

Note: Predicted shifts are estimates and may vary.

Table 4: Predicted  $^{13}\text{C}$  NMR Spectral Data (in DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ ppm)	Assignment
~ 140-142	Ar-C-Br
~ 138-140	Ar-C-CH <sub>3</sub>
~ 135-137	Ar-C-CH <sub>3</sub>
~ 132-134	Ar-CH
~ 130-132	Ar-CH
~ 125-130	Ar-C-B (often broad or not observed)
~ 20-22	Ar-CH <sub>3</sub>
~ 18-20	Ar-CH <sub>3</sub>

Note: Predicted shifts are estimates and may vary.

Table 5: Predicted FT-IR Spectral Data (ATR)

Wavenumber (cm <sup>-1</sup> )	Vibration Type
~ 3500-3200 (broad)	O-H stretch (boronic acid)
~ 3050-3000	Aromatic C-H stretch
~ 2950-2850	Aliphatic C-H stretch (methyl)
~ 1600, 1480	Aromatic C=C stretch
~ 1380-1320	B-O stretch
~ 1100-1000	C-B stretch
~ 600-500	C-Br stretch

Note: Predicted absorptions are estimates and may vary.

## Applications in Organic Synthesis

The primary utility of **4-Bromo-2,5-dimethylphenylboronic acid** is as a coupling partner in the Suzuki-Miyaura reaction.[1][15] This reaction forms a carbon-carbon bond between the boronic acid's aryl group and another aryl or vinyl group from an organohalide or triflate.[2]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

## Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling **4-Bromo-2,5-dimethylphenylboronic acid** with a generic aryl halide partner.[16][17]

- **Flask Preparation:** To a dry Schlenk flask, add the aryl halide (1.0 equiv.), **4-Bromo-2,5-dimethylphenylboronic acid** (1.2-1.5 equiv.), a base such as potassium phosphate ( $K_3PO_4$ , 2.0-3.0 equiv.), and a palladium catalyst system (e.g.,  $Pd(PPh_3)_4$  at 3 mol% or a combination of a palladium precursor like  $Pd(OAc)_2$  and a ligand like SPhos).[16][17]
- **Degassing:** Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) at least three times to ensure an oxygen-free environment.[17]
- **Solvent Addition:** Add a degassed solvent mixture, typically an organic solvent and water (e.g., 1,4-dioxane/ $H_2O$  4:1), via syringe.[16][17]
- **Reaction:** Place the sealed flask in a preheated oil bath (typically 80-100 °C) and stir vigorously for the required time (e.g., 4-16 hours), monitoring progress by TLC or LC-MS.[17]
- **Work-up:** After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[16][17]
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[17]

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## References

- 1. CAS 130870-00-7: 4-Bromo-2,5-dimethylphenylboronic acid [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scbt.com [scbt.com]
- 4. 4-溴-2,5-二甲基苯硼酸 | 130870-00-7 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 8. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 9. escholarship.org [escholarship.org]
- 10. Boronic acid - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
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